molecular formula C9H6ClFN4O B12709215 3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- CAS No. 159831-72-8

3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro-

Cat. No.: B12709215
CAS No.: 159831-72-8
M. Wt: 240.62 g/mol
InChI Key: ISONHGCOBHHRMJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is 4-amino-7-chloro-6-fluorocinnoline-3-carboxamide , which reflects its substitution pattern on the cinnoline core. The cinnoline bicyclic system consists of a benzene ring fused to a pyridazine ring, with nitrogen atoms at positions 1 and 2. The carboxamide group (-CONH₂) is attached to position 3, while the amino (-NH₂), chloro (-Cl), and fluoro (-F) substituents occupy positions 4, 7, and 6, respectively.

The structural formula is represented as C₉H₆ClFN₄O , with the following arrangement:

  • Cinnoline core : Positions 1 and 2 contain nitrogen atoms.
  • Position 3 : Carboxamide group (-CONH₂).
  • Position 4 : Amino group (-NH₂).
  • Position 6 : Fluorine atom.
  • Position 7 : Chlorine atom.

This substitution pattern distinguishes it from simpler cinnoline derivatives and influences its electronic and steric properties.

CAS Registry Number and Molecular Descriptors

The compound is registered under CAS 159831-72-8 and has the following molecular descriptors:

Property Value
Molecular formula C₉H₆ClFN₄O
Molecular weight 240.63 g/mol
Exact mass 240.0124 Da
XLogP3 1.9 (estimated)
Hydrogen bond donors 2 (NH₂ and CONH₂)
Hydrogen bond acceptors 5 (N, O, F, Cl, CONH₂)

The molecular weight calculation aligns with the formula:

  • Carbon (12.01 × 9) = 108.09
  • Hydrogen (1.01 × 6) = 6.06
  • Chlorine (35.45 × 1) = 35.45
  • Fluorine (19.00 × 1) = 19.00
  • Nitrogen (14.01 × 4) = 56.04
  • Oxygen (16.00 × 1) = 16.00
    Total = 240.64 g/mol.

Positional Isomerism in Cinnoline Derivatives

Positional isomerism in cinnoline derivatives arises from variations in substituent placement on the bicyclic scaffold. For example:

  • 4-Amino-8-(2-fluoro-6-methoxyphenyl)-N-propyl-3-cinnolinecarboxamide (CAS 942437-37-8) features a fluoro-methoxyphenyl group at position 8 and a propylcarboxamide at position 3.
  • 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide (CAS 942436-93-3) substitutes position 8 with a dimethoxyphenyl group.

In contrast, the subject compound’s substituents at positions 4, 6, and 7 create a distinct electronic profile. The chlorine at position 7 and fluorine at position 6 introduce electronegative effects that may enhance binding affinity in biological systems. Such isomer-specific properties underscore the importance of precise synthetic control in cinnoline chemistry.

Properties

CAS No.

159831-72-8

Molecular Formula

C9H6ClFN4O

Molecular Weight

240.62 g/mol

IUPAC Name

4-amino-7-chloro-6-fluorocinnoline-3-carboxamide

InChI

InChI=1S/C9H6ClFN4O/c10-4-2-6-3(1-5(4)11)7(12)8(9(13)16)15-14-6/h1-2H,(H2,12,14)(H2,13,16)

InChI Key

ISONHGCOBHHRMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=NC(=C2N)C(=O)N

Origin of Product

United States

Preparation Methods

Formation of the Cinnoline Core and Carboxylic Acid Intermediate

The cinnoline ring system is typically constructed via cyclization reactions involving hydrazine derivatives and malonic acid derivatives or their equivalents. For example, a hydrazono malonic acid intermediate can be converted to a cinnolinecarboxylic acid through cyclization promoted by reagents such as titanium tetrachloride (TiCl4) in nitrobenzene under controlled heating conditions (e.g., 95–120 °C).

A representative sequence includes:

  • Preparation of [(4-bromophenyl)hydrazono]malonic acid,
  • Conversion to the corresponding malonoyl dichloride using thionyl chloride,
  • Cyclization with TiCl4 to form 6-bromo-4-oxo-1,4-dihydro-3-cinnolinecarboxylic acid,
  • Hydrolysis and acidification to isolate the cinnolinecarboxylic acid intermediate.

Conversion of Carboxylic Acid to Carboxamide

The carboxylic acid group at position 3 is converted to the corresponding carboxamide by first forming the acid chloride intermediate using thionyl chloride, followed by reaction with ammonia or amines under mild conditions (0 °C to room temperature). This step yields 3-cinnolinecarboxamide derivatives with high efficiency (up to 82% yield).

Amination at Position 4

The amino group at position 4 is introduced either by direct substitution of a halogenated intermediate or by amination of a suitable precursor. For example, displacement of a 4-chloro substituent with ammonia or methylamine under controlled conditions (0 °C to room temperature) affords the 4-amino substituted cinnolinecarboxamide.

Multi-Step Synthesis Summary

The overall synthetic route involves:

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Hydrazone formation 4-Bromophenylhydrazine + malonic acid esters [(4-bromophenyl)hydrazono]malonic acid
2 Conversion to acid chloride Thionyl chloride, DMF catalyst, 75–80 °C Malonoyl dichloride intermediate
3 Cyclization TiCl4, nitrobenzene, 95–120 °C 6-Bromo-4-oxo-1,4-dihydro-3-cinnolinecarboxylic acid
4 Hydrolysis and acidification NaOH, HCl adjustments Cinnolinecarboxylic acid intermediate
5 Chlorination Thionyl chloride, DMF, 75–80 °C 4-Chloro-3-cinnolinecarboxylic acid
6 Carboxamide formation Ammonia or amines, 0 °C to rt 3-Cinnolinecarboxamide derivatives
7 Amination at position 4 Ammonia or methylamine, DIPEA, THF/DCM 4-Amino substituted cinnolinecarboxamide
8 Fluorination Fluorinating agents or nucleophilic displacement 6-Fluoro substituted cinnolinecarboxamide

Research Findings and Yields

  • The cyclization step using TiCl4 in nitrobenzene yields the cinnoline core in moderate to good yields (~26% over three steps) due to the complexity of the reaction.
  • Conversion of the acid to acid chloride and subsequent amidation proceeds with high yields (79–82%).
  • Amination reactions for substitution of halogens at position 4 are efficient, with yields around 80–90%.
  • Fluorination steps are typically performed on intermediates with leaving groups, allowing selective introduction of fluorine at position 6.

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and integrity of the cinnoline ring.
  • Mass spectrometry (MS-ESI) data support molecular weights consistent with the target compound and intermediates.
  • Purification is typically achieved by filtration, washing, and vacuum drying to obtain solid products with high purity.

Summary Table of Key Intermediates and Conditions

Intermediate/Compound Key Reagents/Conditions Yield (%) Notes
[(4-bromophenyl)hydrazono]malonic acid Hydrazine + malonic acid esters 81 Precursor for cyclization
Malonoyl dichloride intermediate Thionyl chloride, DMF catalyst 97 Acid chloride formation
6-Bromo-4-oxo-1,4-dihydro-3-cinnolinecarboxylic acid TiCl4, nitrobenzene, heat 26 (over 3 steps) Cyclization to cinnoline core
4-Chloro-3-cinnolinecarboxylic acid Thionyl chloride, DMF Quantitative Halogenation step
3-Cinnolinecarboxamide derivatives Ammonia or amines, 0 °C to rt 79–82 Amidation step
4-Amino substituted cinnolinecarboxamide Ammonia or methylamine, DIPEA, THF/DCM 80–90 Amination substitution

Chemical Reactions Analysis

3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The amino, chloro, and fluoro groups on the cinnoline ring make it susceptible to nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines and thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- involves its interaction with molecular targets such as DNA topoisomerase IIα. This interaction stabilizes the enzyme-DNA complex, leading to DNA cleavage and subsequent cell death. This mechanism is particularly effective in cancer cells, making it a promising anticancer agent .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core structure, substituents, functional groups, and inferred physicochemical properties.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Differences
Compound Name Core Structure Substituents Functional Groups Molecular Weight Reference
3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- Cinnoline 4-NH₂, 7-Cl, 6-F, 3-CONH₂ Amino, carboxamide, halogens ~247.6 g/mol N/A
Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate Quinoline 7-Cl, 6-F, 4-OH, 3-COOEt Ester, hydroxyl, halogens 285.67 g/mol
7-Chloro-6-Fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Quinoline 7-Cl, 6-F, 4-oxo, 3-COOH, 1-(4-FPh) Carboxylic acid, ketone, halogens ~365.7 g/mol
4-Quinolinecarboxylic acid, 6-chloro-3-fluoro- Quinoline 6-Cl, 3-F, 4-COOH Carboxylic acid, halogens 225.6 g/mol
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride Quinazoline 3-Cl-2-F-Ph, 7-OCH3, 6-OAc, HCl salt Amine, acetate, methoxy, halogens 428.2 g/mol
Key Observations :

Quinazolines (e.g., ) introduce a second nitrogen at position 3, enhancing hydrogen-bonding capacity .

Functional Groups: The carboxamide (-CONH₂) in the target compound contrasts with carboxylic acid (-COOH) or ester (-COOEt) groups in analogs. Carboxamides are less acidic and may improve membrane permeability compared to ionized carboxylic acids .

Halogen Substituents: Chloro and fluoro at positions 6 and 7 (target) are conserved in several quinoline derivatives (e.g., and ), suggesting shared roles in steric bulk and lipophilicity .

Biological Activity

3-Cinnolinecarboxamide, 4-amino-7-chloro-6-fluoro- (CAS Number: 70110-59-7) is a compound of interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

The compound features a cinnoline scaffold that is pivotal in medicinal chemistry due to its ability to interact with various biological targets. The molecular formula is C9H7ClFN4OC_9H_7ClFN_4O with a molar mass of approximately 232.63 g/mol.

Antibacterial Effects

A study by Parasuraman et al. evaluated several 4-aminocinnoline-3-carboxamide derivatives, including the target compound against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 50 μg/mL , indicating moderate to good antibacterial activity:

Bacterial Strain MIC (μg/mL) Zone of Inhibition (mm)
Bacillus subtilis12.5 - 506 - 29
Staphylococcus aureus12.5 - 506 - 29
Escherichia coli12.5 - 506 - 29
Pseudomonas aeruginosa12.5 - 506 - 29

The most potent derivatives were those substituted with halogens (e.g., chloro and bromo groups), which enhanced their antimicrobial efficacy compared to standard antibiotics like norfloxacin .

Antifungal Activity

The antifungal properties were assessed against Candida albicans and Aspergillus niger. The MIC values for these fungi were also found to be in the range of 12.5 to 50 μg/mL , with zones of inhibition ranging from 8 to 25 mm :

Fungal Strain MIC (μg/mL) Zone of Inhibition (mm)
Candida albicans12.5 - 508 - 25
Aspergillus niger12.5 - 508 - 25

These findings suggest that the compound exhibits significant antifungal activity, particularly in halogen-substituted derivatives .

Anti-inflammatory Activity

Research indicates that cinnoline derivatives, including this compound, possess anti-inflammatory properties. A study highlighted that compounds with electron-donating groups on the benzoyl ring exhibited enhanced anti-inflammatory effects compared to those with electron-withdrawing groups. Notably, certain derivatives showed promising results in inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway:

Compound Activity COX-2 Binding Profile
Cinnoline derivative AStrongHigh
Cinnoline derivative BModerateModerate

These compounds demonstrated a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, reducing the risk of gastric ulcerogenicity .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of various cinnoline derivatives in treating bacterial infections resistant to standard therapies. The study concluded that the tested derivatives significantly reduced bacterial load in infected subjects, showcasing their potential as alternative therapeutic agents.
  • Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of these compounds in an animal model of arthritis. The results indicated a significant reduction in inflammation markers and improved mobility in treated subjects compared to controls.

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